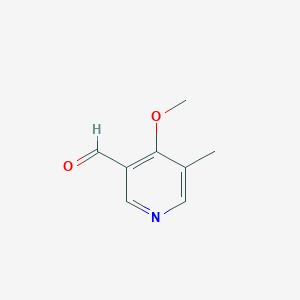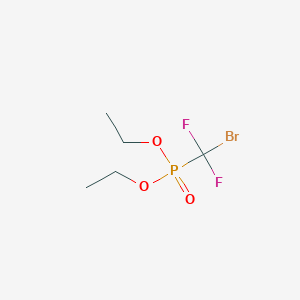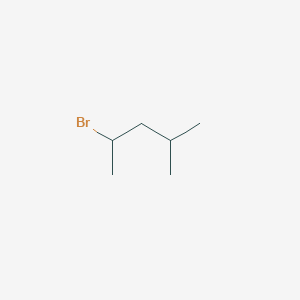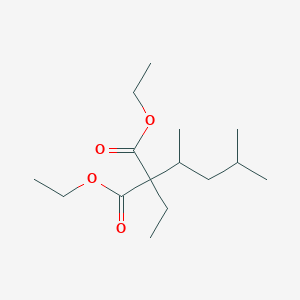![molecular formula C12H10O3 B051001 [1,1/'-Biphenyl]-2,3,4/'-triol CAS No. 120728-35-0](/img/structure/B51001.png)
[1,1/'-Biphenyl]-2,3,4/'-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-2,3,4’-triol is an organic compound consisting of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 2, 3, and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2,3,4’-triol typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-2,3,4’-triol can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications .
化学反応の分析
Types of Reactions: (1,1’-Biphenyl)-2,3,4’-triol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .
科学的研究の応用
(1,1’-Biphenyl)-2,3,4’-triol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1,1’-Biphenyl)-2,3,4’-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
類似化合物との比較
(1,1’-Biphenyl)-4,4’-diol: Similar structure but with hydroxyl groups at the 4,4’ positions.
(1,1’-Biphenyl)-2,2’-diol: Hydroxyl groups at the 2,2’ positions.
(1,1’-Biphenyl)-3,3’-diol: Hydroxyl groups at the 3,3’ positions.
Uniqueness: (1,1’-Biphenyl)-2,3,4’-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications .
特性
CAS番号 |
120728-35-0 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChIキー |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
正規SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Key on ui other cas no. |
120728-35-0 |
同義語 |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
